1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine
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Overview
Description
1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine typically involves the condensation of 1-cyclohexyl-1H-benzimidazol-5-amine with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-N-methylethanamine
- Cyclohexene, 1-methyl-4-(1-methylethylidene)-
Uniqueness
1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine is unique due to its specific structure, which combines a cyclohexyl group, a methoxyphenyl group, and a benzimidazole core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C21H23N3O/c1-25-19-10-7-16(8-11-19)14-22-17-9-12-21-20(13-17)23-15-24(21)18-5-3-2-4-6-18/h7-15,18H,2-6H2,1H3 |
InChI Key |
FLIZJZDSDJOCDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Origin of Product |
United States |
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